molecular formula C12H11N3O4 B2454561 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 851094-41-2

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2454561
CAS RN: 851094-41-2
M. Wt: 261.237
InChI Key: KFFNIWCROYLXAB-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide, also known as DOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DOA is a synthetic compound that is structurally similar to natural compounds found in the human body, making it a promising candidate for use in medical research.

Scientific Research Applications

Antibacterial Agent

This compound has shown significant potential as an antibacterial agent . It has been particularly effective against Escherichia coli and Bacillus subtilis , inhibiting bacterial biofilm growth by 60.04% . This makes it a promising candidate for the development of new antibacterial drugs.

Hemolytic Activity

The compound has also been studied for its hemolytic activity . Most of the new molecules are mildly cytotoxic, which means they could be used as safe antibacterial agents .

Inhibition of Cholinestrases

The compound has exhibited moderate to weak inhibition of cholinestrases . Cholinesterases are important enzymes involved in the breakdown of acetylcholine, a key neurotransmitter in the body. Inhibitors of these enzymes are used in the treatment of diseases like Alzheimer’s and myasthenia gravis.

Inhibition of Lipoxygenase Enzymes

The compound has also shown potential in inhibiting lipoxygenase enzymes . These enzymes play a key role in the metabolism of fatty acids and are targets for drug development in inflammatory diseases.

Anti-inflammatory Agent

The compound’s sulfonamide and benzodioxane fragments have been associated with anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions.

Anti-protozoal Agent

Sulfonamides, which are part of the compound’s structure, are known to have anti-protozoal properties . This suggests potential applications in the treatment of protozoal infections.

Mechanism of Action

Target of Action

The primary targets of this compound are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections in humans, and inhibiting their growth can help in the treatment of these infections.

Mode of Action

The compound interacts with its targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, the compound disrupts the protective environment of the bacteria, making them more susceptible to antibiotic treatment.

Biochemical Pathways

It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that regulate biofilm formation in bacteria.

Pharmacokinetics

Similar compounds with a sulfonamide moiety are known to be absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial biofilm growth. In particular, it has been found to be an effective inhibitor of biofilm formation in Escherichia coli and Bacillus subtilis . This leads to a decrease in the bacteria’s resistance to antibiotics, making them more susceptible to treatment.

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7(16)13-12-15-14-11(19-12)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFNIWCROYLXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide

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